molecular formula C21H17N5O6S B2676287 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847191-01-9

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2676287
CAS RN: 847191-01-9
M. Wt: 467.46
InChI Key: XSVHSJNOLJIBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17N5O6S and its molecular weight is 467.46. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific chemical reactions showcases the creation of new heterocyclic compounds. These compounds have been evaluated for their cyclooxygenase inhibition and demonstrated analgesic and anti-inflammatory activities, suggesting potential applications in pharmaceutical research for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antifolate Activities

Studies on classical and nonclassical furo[2,3-d]pyrimidines have highlighted their synthesis and biological activities, including potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds show promise as antitumor agents, indicating their utility in cancer research and treatment exploration (Gangjee et al., 1994).

Antioxidant Activity Exploration

The antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives has been investigated, offering a foundation for further research into compounds with potential antioxidant properties, which could be relevant in the study of diseases associated with oxidative stress (Salem et al., 2015).

Crystal Structure Analysis

Structural Insights

Crystal structure analyses of compounds with (diaminopyrimidin-2-yl)thioacetamide derivatives provide valuable information on the molecular conformation, which is crucial for understanding the interaction mechanisms with biological targets. These insights are essential for the design of more effective drugs by optimizing the interaction with biological targets (Subasri et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O6S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)13-4-3-7-30-13)33-9-15(27)22-11-5-6-12-14(8-11)32-10-31-12/h3-8H,9-10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVHSJNOLJIBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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